D-半胱氨酸

描述

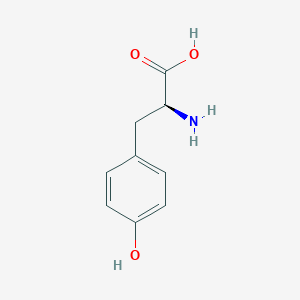

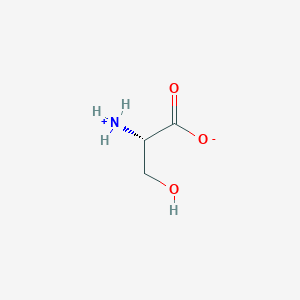

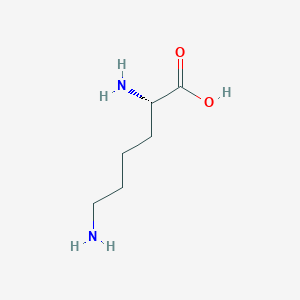

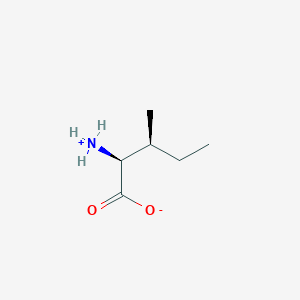

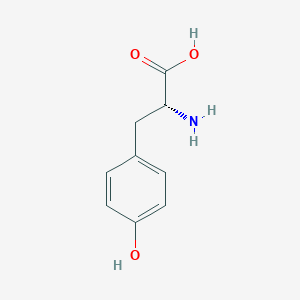

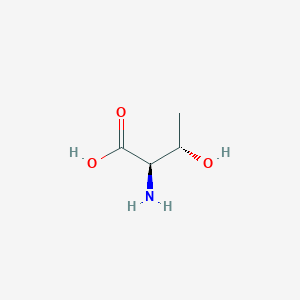

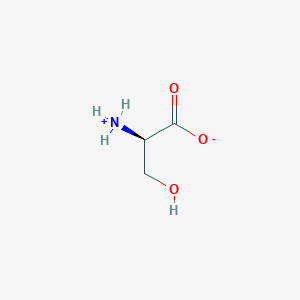

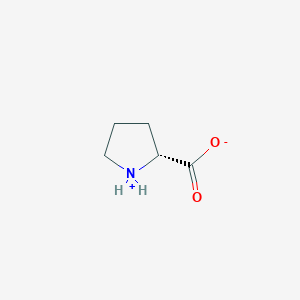

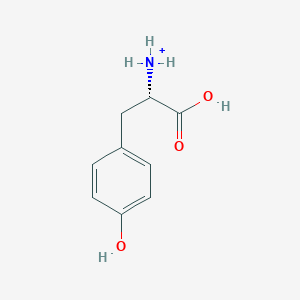

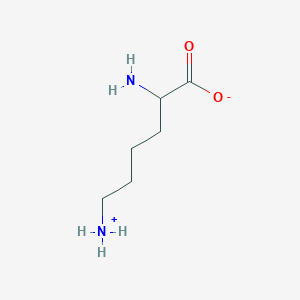

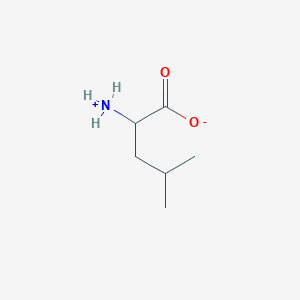

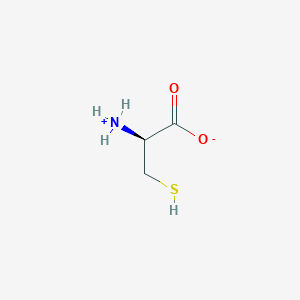

D-cysteine belongs to the class of organic compounds known as cysteine and derivatives . These compounds contain cysteine or a derivative thereof resulting from the reaction of cysteine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom . Cysteine is chiral, and both D and L-cysteine are found in nature . Cysteine is a semiessential proteinogenic amino acid with the formula HOOC−CH (−NH2)−CH2−SH .

Synthesis Analysis

Cysteine biosynthesis is critically important for the production of an abundance of key metabolites in diverse pathways . It is synthesized in the human body when there is sufficient methionine available . The biosynthesis of cysteine is modified by regulators acting at the site of uptake and throughout the plant system .Chemical Reactions Analysis

Cysteine residues in proteins are subject to diverse redox chemistry . Oxidation of cysteine to S-nitrosocysteine, cysteine sulfenic and sulfinic acids, disulfides, and persulfides are a few prominent examples of these oxidative post-translational modifications . Cysteine often participates in enzymatic reactions as a nucleophile .Physical And Chemical Properties Analysis

D-cysteine has a density of 1.3±0.1 g/cm^3, a boiling point of 293.9±35.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.3 mmHg at 25°C . Its molar refractivity is 28.9±0.3 cm^3, and it has a molar volume of 90.8±3.0 cm^3 .科学研究应用

Environmental Science: Rapid Root Abscission

D-cysteine has been identified as a novel candidate in environmental science, particularly in understanding rapid root abscission in the water-floating fern Azolla. This process is triggered by a variety of environmental stimuli and chemical inducers, suggesting a potential role for D-cysteine in plant adaptation and survival strategies .

Health and Medicine: Chaperone-Mediated Autophagy Activation

In health and medicine, D-cysteine is known to activate chaperone-mediated autophagy (CMA), which is crucial for cellular homeostasis. This activation has implications for treating diseases such as spinocerebellar ataxia, where hydrogen sulfide derived from D-cysteine alleviates disease phenotypes .

Neuroscience: Neural Progenitor Cell Proliferation Inhibition

D-cysteine inhibits neural progenitor cell proliferation, signaling via AKT and activating downstream targets that are crucial for brain development and function. This inhibition is distinct from that caused by D-serine or L-cysteine, highlighting the unique role of D-cysteine in neuroscience research .

Antioxidant Research: ROS Counterbalance

Research into antioxidants has shown that thiol antioxidants, including D-cysteine, play a vital role in the body’s defense against reactive oxygen species (ROS). These antioxidants help deplete ROS, counteract ROS-induced cell responses, and protect cells against ROS-induced damage .

Chiral Discrimination: Luminescence Assay

D-cysteine is used in chiral discrimination assays, where its unique properties allow for visual differentiation between chiral molecules. This has applications in analytical chemistry and pharmacology, where the chirality of molecules can have significant effects on their biological activity .

Agriculture: Plant Growth Regulation

In agriculture, D-cysteine may be used to regulate plant growth by inducing specific responses such as root abscission or growth inhibition under certain conditions. This can be leveraged to improve crop resilience and yield .

Environmental Monitoring: Cysteine Determination

The rapid determination of cysteine levels in environmental samples is crucial for monitoring pollution and assessing ecosystem health. D-cysteine can be used as a marker in these determinations due to its distinct chemical properties .

Enzymology: Desulfhydrase Activity

D-cysteine desulfhydrase activity is an area of interest in enzymology. This enzyme catalyzes the conversion of D-cysteine to hydrogen sulfide, which has various biological functions. Understanding this activity can lead to insights into metabolic pathways and their regulation .

Each of these fields presents unique applications for D-cysteine, demonstrating its versatility and importance in scientific research.

Antioxidants | Free Full-Text | d-Cysteine-Induced Rapid Root Abscission Rapid determination of cysteine Time-Resolved Visual Chiral Discrimination of Cysteine D-cysteine desulfhydrase DCD1 participates Cells | Free Full-Text | D-Cysteine Activates Chaperone-Mediated Autophagy SERINE RACEMASE: A TALE OF TWO STEREOISOMERS D-CYSTEINE AND D-SERINE Antioxidants | Free Full-Text | Development of Dietary Thiol Antioxidants

作用机制

Target of Action

D-Cysteine primarily targets the Carboxypeptidase A1 . It also interacts with D-amino acid oxidase (DAO) , which is expressed in Purkinje cells of primary cerebellar cultures . These targets play a crucial role in the metabolism and action of D-Cysteine.

Mode of Action

D-Cysteine interacts with its targets, leading to various biochemical reactions. For instance, D-Cysteine activates Chaperone-Mediated Autophagy (CMA) in Purkinje cells where DAO is expressed . This activation is believed to be mediated by the generation of hydrogen sulfide and Nrf2 activation .

Biochemical Pathways

D-Cysteine is involved in the cysteine metabolism pathway . It is synthesized from serine in a two-step pathway that begins with the O-acetylation of serine, followed by O-replacement of the acetyl group by sulfide or thiosulfate . D-Cysteine can also produce hydrogen sulfide in the cerebellum .

Pharmacokinetics

Studies on related compounds suggest that d-cysteine is likely to be cleared primarily byhemodialysis . The biotransformation of D-Cysteine involves disulfide exchange with endogenous thiols, preserving the D-amino acid backbone .

Result of Action

D-Cysteine has been found to reduce the proliferation of cultured mouse embryonic neural progenitor cells (NPCs) by approximately 50% . This antiproliferative effect is mediated by the transcription factors FoxO1 and FoxO3a . Moreover, D-Cysteine is believed to enhance CMA activity via Nrf2 activation .

Action Environment

Environmental factors can influence the action of D-Cysteine. For instance, the status of glutathione (GSH) can positively impact the expression of Vitamin D metabolism genes, which could potentially influence the action of D-Cysteine . Additionally, annual seasonality has been found to be an important environmental factor influencing cytokine production, which could indirectly affect the action of D-Cysteine .

安全和危害

未来方向

The role of cysteine in tumor biology is being explored, which can help in the development of novel effective cancer therapies . There is also interest in the potential future directions of NAE-targeting drugs, which could include combination strategies with NAE inhibitors for cancer therapy, NAE agonists and their anticancer mechanisms, non-covalent NAE inhibitors, and applications for other diseases beyond cancer by targeting NAE .

属性

IUPAC Name |

(2S)-2-amino-3-sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2S/c4-2(1-7)3(5)6/h2,7H,1,4H2,(H,5,6)/t2-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUJNEKJLAYXESH-UWTATZPHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](C(=O)O)N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60893798 | |

| Record name | D-Cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60893798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | D-Cysteine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003417 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

D-cysteine | |

CAS RN |

921-01-7 | |

| Record name | D-Cysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=921-01-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cysteine, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000921017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Cysteine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03201 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-Cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60893798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-cysteine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.875 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D-CYSTEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IU8WN3PPI2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | D-Cysteine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003417 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of D-cysteine?

A1: D-cysteine shares the same molecular formula and weight as its L-enantiomer: C3H7NO2S, with a molecular weight of 121.16 g/mol.

Q2: Are there any specific spectroscopic data available for D-cysteine?

A2: While specific spectroscopic data for D-cysteine might be found in specialized databases, it's important to note that it shares the same chemical structure with L-cysteine, except for its chirality. Therefore, their spectroscopic properties (NMR, IR, etc.) would be largely identical. Techniques like chiral chromatography are necessary to differentiate between the two enantiomers.

Q3: How does D-cysteine differ from L-cysteine in biological systems?

A3: Although structurally similar, D-cysteine exhibits distinct biological activities compared to L-cysteine. For instance, D-cysteine acts as a neuromodulator and shows potent neuroprotective activity in cerebellar primary neurons, unlike L-cysteine, which can be neurotoxic [].

Q4: What is the role of D-cysteine in neural progenitor cell (NPC) dynamics?

A4: D-cysteine functions as a negative regulator of growth factor signaling during cortical development. It has been shown to reduce the proliferation of cultured mouse embryonic NPCs by approximately 50% []. This effect is mediated by the transcription factors FoxO1 and FoxO3a [].

Q5: How does D-cysteine affect chaperone-mediated autophagy (CMA) in cerebellar Purkinje cells?

A5: D-cysteine, when metabolized by D-amino acid oxidase (DAO), generates hydrogen sulfide (H2S). This H2S production in the cerebellum leads to the activation of CMA in Purkinje cells []. This activation is mediated through Nuclear factor erythroid 2-related factor 2 (Nrf2) [].

Q6: Can D-cysteine impact insulin production?

A6: Research suggests that D-cysteine is present in the pancreas and plays a role in regulating insulin promoter methylation []. In studies with mice lacking serine racemase (SR), the enzyme responsible for D-cysteine biosynthesis, pancreatic and plasma insulin levels were significantly elevated []. This suggests a regulatory role of D-cysteine in insulin production.

Q7: How does D-cysteine interact with myristoylated alanine-rich C-kinase substrate (MARCKS)?

A7: Studies indicate a potential interaction between D-cysteine and MARCKS. D-cysteine may bind to MARCKS, altering its phosphorylation state at specific serine residues (Ser 159/163) and influencing its translocation from the membrane [, ]. This interaction might be crucial for D-cysteine's effects on NPC proliferation.

Q8: What is the role of D-cysteine in hydrogen sulfide (H2S) production?

A8: D-cysteine serves as a substrate for H2S production through a pathway involving DAO and 3MST [, ]. DAO converts D-cysteine to 3-mercaptopyruvate, which is then utilized by 3MST to generate H2S. This pathway is particularly active in the cerebellum and kidneys, contributing to H2S-mediated physiological effects in these tissues.

Q9: How does D-cysteine contribute to plant responses to environmental stress?

A9: Research suggests that D-cysteine might play a role in plant stress responses by influencing reactive sulfur species (RSS) signaling []. In the water fern Azolla pinnata, D-cysteine induced rapid root abscission, a response triggered by various environmental stresses []. This suggests a potential link between D-cysteine, RSS, and plant adaptation to stress.

Q10: What is the therapeutic potential of D-cysteine in treating opioid-induced respiratory depression?

A10: D-cysteine ethyl ester (D-CYSee), a cell-permeant derivative of D-cysteine, has shown promise in reversing the respiratory depressive effects of opioids like morphine in rats []. D-CYSee effectively reversed morphine-induced decreases in tidal volume, minute ventilation, and peak inspiratory flow without significantly impacting morphine's analgesic or sedative effects [].

Q11: Can D-cysteine be used to prevent physical dependence on opioids?

A11: Studies in rats demonstrate that co-injection of D-CYSee or D-cysteine ethyl amide with fentanyl significantly reduced withdrawal symptoms precipitated by naloxone, indicating a potential for preventing the development of physical dependence [].

Q12: How does D-cysteine compare to L-cysteine in protecting against acetaminophen-induced liver injury?

A12: Unlike N-acetyl-L-cysteine, which effectively protects against acetaminophen-induced hepatotoxicity by increasing glutathione levels, N-acetyl-D-cysteine did not provide the same level of protection []. This suggests that the protective mechanism of N-acetyl-L-cysteine likely involves glutathione biosynthesis, which is not stimulated by the D-isomer.

Q13: Could D-cysteine be used as a treatment for spinocerebellar ataxia (SCA)?

A13: Preclinical research shows that D-cysteine administration improved motor function in a mouse model of SCA [, ]. This therapeutic benefit might be linked to the enhanced production of H2S from D-cysteine in the cerebellum.

Q14: Does D-cysteine have any potential in treating chronic kidney disease (CKD)?

A14: In a rat model of CKD, dietary supplementation with both L- and D-cysteine during pregnancy prevented hypertension in the male offspring []. The protective effect was associated with reduced oxidative stress, rebalanced renin-angiotensin system (RAS), and altered gut microbiome composition [].

Q15: Can D-cysteine be utilized in nanosensor applications?

A15: Functionalized CdS quantum dots (CdS-QDs) using D-cysteine have been explored as nanosensors for detecting chiral molecules like D-methamphetamine []. The fluorescence of D-cysteine functionalized CdS-QDs is selectively quenched by D-methamphetamine, enabling its detection and quantification.

Q16: What are the known toxicological effects of D-cysteine?

A16: In a 4-week repeated dose toxicity study in rats, D-cysteine administered orally at 2,000 mg/kg/day caused anemia, renal injuries, and sperm granuloma in the epididymis []. One rat in this group died due to renal failure, suggesting potential toxicity at high doses []. The no-observed-adverse-effect level (NOAEL) for D-cysteine was determined to be 500 mg/kg/day under the study conditions [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。